GTP 14564, with the Chemical Abstracts Service number 34823-86-4, is classified as a selective inhibitor of class III receptor tyrosine kinases. It is chemically identified as 3-Phenyl-1H-benzofuro[3,2-c]pyrazole. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to inhibit specific signaling pathways involved in cell proliferation and survival .
There is no current information available on the mechanism of action of 3-Phenyl-1H-benzofuro[3,2-c]pyrazole.
Studies have explored the potential of 3-Phenyl-1H-benzofuro[3,2-c]pyrazole derivatives as antibacterial agents. Research suggests that these compounds exhibit activity against various bacterial strains, including some resistant to conventional antibiotics []. Further investigations are underway to optimize the structure for enhanced potency and selectivity.
The benzofuro[3,2-c]pyrazole scaffold is of interest in medicinal chemistry due to its diverse biological properties. 3-Phenyl-1H-benzofuro[3,2-c]pyrazole serves as a valuable starting material for the synthesis of novel analogues with potential applications in various therapeutic areas [].
Research has explored the inhibitory effects of 3-Phenyl-1H-benzofuro[3,2-c]pyrazole derivatives on certain enzymes. These studies provide insights into the potential mechanisms of action of these compounds and their suitability for further development as therapeutic agents [].
GTP 14564 operates primarily through inhibition of receptor tyrosine kinases, notably c-Fms, c-Kit, and Fms-like tyrosine kinase 3 (FLT3). The compound exhibits an inhibitory concentration (IC50) of approximately 0.3 µM for c-Fms and c-Kit, and 1 µM for PDGFRβ. These interactions highlight its role in modulating signaling pathways that are critical for cellular functions such as growth and differentiation .
The biological activity of GTP 14564 has been extensively studied, revealing its selective cytotoxic effects on leukemia cells expressing constitutively active FLT3. In vitro studies have demonstrated that GTP 14564 induces apoptosis in these cells, suggesting its potential utility in treating acute myeloid leukemia characterized by FLT3 mutations . Additionally, it has been shown to influence hepcidin expression, a key regulator in iron metabolism, thereby implicating its role in hematological disorders .
The synthesis of GTP 14564 involves multi-step organic reactions that typically include the formation of the benzofuro[3,2-c]pyrazole framework. While specific synthetic routes are proprietary or not extensively detailed in the literature, it generally requires the careful selection of starting materials that allow for the construction of the complex heterocyclic structure. The process emphasizes the importance of controlling reaction conditions to ensure high purity and yield of the final product .
GTP 14564 is primarily investigated for its applications in cancer therapy, particularly in targeting hematological malignancies such as acute myeloid leukemia. Its ability to selectively inhibit key receptor tyrosine kinases makes it a candidate for combination therapies aimed at enhancing treatment efficacy while minimizing off-target effects. Additionally, its influence on iron metabolism may provide avenues for addressing conditions associated with dysregulated hepcidin levels .
Interaction studies involving GTP 14564 have focused on its binding affinity to various receptor tyrosine kinases. The compound demonstrates a high selectivity for c-Fms and FLT3 over other kinases, which is crucial for reducing potential side effects associated with less selective inhibitors. These studies help elucidate the molecular mechanisms underlying its cytotoxic effects and guide future therapeutic applications .
Several compounds share structural similarities or biological activity with GTP 14564. Here are some notable examples:
Compound Name | Class | IC50 (µM) | Unique Features |
---|---|---|---|
AG1296 | Receptor Tyrosine Kinase Inhibitor | Not specified | Inhibits growth factor receptor signaling |
AS252424 | Receptor Tyrosine Kinase Inhibitor | Not specified | Targets multiple kinases involved in cancer |
SU6668 | Receptor Tyrosine Kinase Inhibitor | Not specified | Known for anti-angiogenic properties |
10058-F | Antitumor Agent | Not specified | Disrupts Myc-Max interaction |
Uniqueness of GTP 14564: